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molecular formula C15H17NO2 B8479721 Ethyl 2-(5-isoquinolinyl)-2-methylpropanoate

Ethyl 2-(5-isoquinolinyl)-2-methylpropanoate

Cat. No. B8479721
M. Wt: 243.30 g/mol
InChI Key: ATFAGQOANYDOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335678B2

Procedure details

The title compound was prepared using the procedure described in Example 249A using ethyl 2-(5-isoquinolinyl)-2-methylpropanoate instead of ethyl 2-5-isoquinolinyl)propanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]([CH3:18])([CH3:17])[C:12]([O:14]CC)=[O:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.C([O-])(=O)CC>>[CH:1]1[C:10]2[C:5](=[C:6]([C:11]([CH3:18])([CH3:17])[C:12]([OH:14])=[O:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)C(C(=O)OCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)C(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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